tert-Butyl (1-phenylcyclopropyl)carbamate
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Overview
Description
Tert-Butyl (1-phenylcyclopropyl)carbamate is a carbamate compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol.
Mechanism of Action
Target of Action
Tert-Butyl (1-phenylcyclopropyl)carbamate, also known as Tert-butyl N-(1-phenylcyclopropyl)carbamate, primarily targets cholinesterase enzymes , specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a key neurotransmitter.
Mode of Action
This compound acts as an inhibitor of the cholinesterase enzymes . By binding to these enzymes, it prevents them from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of cholinesterase enzymes affects the cholinergic pathway . This pathway is involved in many functions of the nervous system, including muscle movement, pain response, and cognitive functions like memory and learning . By increasing the availability of acetylcholine, the compound can enhance the signaling in these pathways .
Result of Action
The primary result of the action of this compound is the enhanced cholinergic transmission due to the increased availability of acetylcholine . This can potentially improve cognitive functions and muscle movement, depending on the specific context and concentration of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-phenylcyclopropyl)carbamate typically involves a multi-step process. One common method starts with the formation of 3-phenylcyclobutanone via a [2+2] cycloaddition of styrene with a keteniminium salt . This intermediate is then subjected to further reactions to introduce the tert-butyl carbamate group.
Industrial Production Methods
Industrial production methods for carbamates often involve the reaction of di-tert-butyl dicarbonate or a chloroformate with sodium azide to produce an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement to form an isocyanate derivative, which is then trapped by an amine to form the carbamate .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (1-phenylcyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The compound can participate in substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amines .
Scientific Research Applications
Tert-Butyl (1-phenylcyclopropyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for cholinesterases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a cholinesterase inhibitor for treating neurodegenerative diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties for amines.
Phenyl carbamate: Another carbamate derivative with different substituents on the aromatic ring.
N-Boc-protected amines: Compounds with tert-butyl carbamate groups used for protecting amines during synthesis.
Uniqueness
Tert-Butyl (1-phenylcyclopropyl)carbamate is unique due to its specific structure, which combines a cyclopropyl ring with a phenyl group and a tert-butyl carbamate moiety.
Properties
IUPAC Name |
tert-butyl N-(1-phenylcyclopropyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-13(2,3)17-12(16)15-14(9-10-14)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYKYRSYEAFKTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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